1,8-Cineol - d3
Description
Fundamental Principles of Isotopic Labeling in Scientific Inquiry
Isotopic labeling is a technique that involves the replacement of one or more atoms in a molecule with their isotopes. wikipedia.org These isotopes can be either stable, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), or radioactive, like tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C). metwarebio.commusechem.com The core principle lies in the fact that isotopically labeled molecules are chemically identical to their unlabeled counterparts but are distinguishable by analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. metwarebio.commusechem.com This allows researchers to trace the path of molecules through complex biological and chemical systems, providing insights into metabolic pathways, reaction mechanisms, and pharmacokinetics. metwarebio.comcreative-proteomics.com
Deuterium, a stable isotope of hydrogen, is a common choice for labeling due to its non-radioactive nature and the relative ease of its incorporation into organic molecules. musechem.comtaylorandfrancis.com The increased mass of deuterium compared to protium (B1232500) (the common isotope of hydrogen) allows for clear differentiation in mass spectrometry. metwarebio.com
General Overview of 1,8-Cineol's Significance in Natural Product Chemistry
1,8-Cineole, also known as eucalyptol, is a monoterpenoid and a cyclic ether that is a major constituent of many essential oils, most notably eucalyptus oil. wikipedia.org It is a colorless liquid with a characteristic camphor-like odor and a spicy, cooling taste. wikipedia.orgnih.gov This natural compound is found in a wide variety of plants, including rosemary, sage, cardamom, and tea tree. foodb.casimpelhaus.com.aunih.gov
In the realm of natural product chemistry, 1,8-cineole is significant for its widespread occurrence and its diverse biological activities. It has been the subject of extensive research for its potential therapeutic properties. simpelhaus.com.auresearchgate.netresearchgate.net Furthermore, its biosynthesis from geranyl pyrophosphate has been a subject of interest, with studies confirming that the ether oxygen atom originates from water. wikipedia.orgnih.gov
Specific Research Utility of Deuterated 1,8-Cineol (1,8-Cineol-d3)
The primary application of 1,8-Cineol-d3 (B564268) is as an internal standard in quantitative analysis, particularly in conjunction with gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS). tum.decerilliant.comnih.gov In these methods, a known amount of the deuterated standard is added to a sample. Because 1,8-Cineol-d3 has nearly identical chemical and physical properties to the unlabeled 1,8-cineole, it experiences the same losses during sample preparation and analysis. By comparing the signal of the analyte to the known concentration of the internal standard, a more accurate and precise quantification can be achieved. cerilliant.com
This approach is crucial for a variety of research applications:
Metabolic Studies: Researchers use 1,8-Cineol-d3 to trace the metabolic fate of 1,8-cineole in biological systems. nih.govmdpi.com For instance, studies have used deuterated 1,8-cineole to identify and quantify its metabolites in human plasma and urine, revealing pathways such as hydroxylation. tum.denih.govmdpi.com
Pharmacokinetic Analysis: The use of 1,8-Cineol-d3 allows for the precise measurement of the absorption, distribution, metabolism, and excretion (ADME) of 1,8-cineole.
Environmental Monitoring: In environmental science, deuterated standards can be used to accurately quantify the presence of compounds like 1,8-cineole in various environmental matrices.
Food and Flavor Analysis: The flavor and fragrance industry utilizes these standards for quality control and to determine the concentration of 1,8-cineole in products. foodb.ca
A study on the metabolism of 1,8-cineole from sage tea utilized synthesized [²H₃]-1,8-cineole as an internal standard to quantify the parent compound and its metabolites in human plasma and urine. nih.gov This allowed for the identification of several hydroxycineoles and demonstrated that 2-hydroxycineole was the predominant metabolite. tum.denih.gov Similarly, research on the biotransformation of 1,8-cineole has employed deuterated analogs to elucidate metabolic pathways in various organisms, including koalas and brushtail possums. sci-hub.senih.gov
Scope and Academic Objectives of the Research Outline
This article aims to provide a focused and scientifically rigorous overview of the chemical compound 1,8-Cineol-d3. The objective is to detail its role and applications within the framework of chemical and biological research, supported by established scientific principles and findings. The subsequent sections will delve into the specific analytical techniques where 1,8-Cineol-d3 is instrumental, the types of research it facilitates, and the key findings from studies that have utilized this deuterated compound. The information presented is intended to be a scholarly resource for understanding the importance of isotopic labeling with 1,8-Cineol-d3 in advancing scientific knowledge.
Detailed Research Findings
The use of 1,8-Cineol-d3 as an internal standard has been pivotal in a number of key research studies. For example, a study investigating the metabolism of 1,8-cineole after the consumption of sage tea successfully identified and quantified several metabolites in human plasma and urine. nih.gov The researchers synthesized [²H₃]-1,8-cineole and other deuterated metabolites to serve as internal standards for stable isotope dilution assays. nih.gov This allowed for the accurate quantification of 1,8-cineole and its hydroxylated metabolites, even at low concentrations. tum.denih.gov
Another study focused on the biotransformation of 1,8-cineole in humans after the ingestion of a pharmaceutical preparation. By using deuterated standards, they were able to characterize the metabolite profile in urine and determine the enantiomeric ratios of the metabolites. sci-hub.se This provided valuable insights into the stereoselectivity of the metabolic enzymes involved. nih.gov
Data Tables
Table 1: Properties of 1,8-Cineole
| Property | Value |
| Chemical Formula | C₁₀H₁₈O |
| Molar Mass | 154.25 g/mol nih.gov |
| Appearance | Colorless liquid nih.gov |
| Odor | Camphor-like nih.gov |
| Boiling Point | 176-177 °C |
| Melting Point | 1-2 °C |
| Density | 0.921 g/mL at 25 °C |
Table 2: Common Metabolites of 1,8-Cineole Identified Using Deuterated Standards
| Metabolite | Biological Matrix |
| 2-hydroxy-1,8-cineole | Human plasma and urine tum.denih.gov |
| 3-hydroxy-1,8-cineole | Human plasma and urine tum.denih.gov |
| 7-hydroxy-1,8-cineole | Human plasma and urine tum.denih.gov |
| 9-hydroxy-1,8-cineole | Human plasma and urine tum.denih.gov |
| 7,9-dicineolic acid | Koala urine and faeces nih.gov |
| 7-hydroxy-9-cineolic acid | Koala urine and faeces nih.gov |
Properties
CAS No. |
1335401-13-2 |
|---|---|
Molecular Formula |
C10H15D3O |
Molecular Weight |
157.272 |
Purity |
95% min. |
Synonyms |
1,8-Cineol - d3 |
Origin of Product |
United States |
Advanced Analytical Techniques Employing 1,8 Cineol D3 As a Tracer and Standard
Stable Isotope Dilution Assays (SIDA) for Precise Quantification
Stable Isotope Dilution Analysis (SIDA) is a premier method for quantification, recognized for its high metrological standing. researchgate.net By introducing a known quantity of an isotopically labeled standard, such as 1,8-cineole-d3, into a sample, the naturally occurring analyte can be measured with exceptional accuracy, as the standard compensates for sample loss during preparation and analysis.
Development and Validation of SIDA Methodologies
Researchers have successfully developed and validated SIDA methodologies for the quantification of 1,8-cineole in a variety of matrices. These methods often involve headspace solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS). nih.gov For instance, a SIDA-SPME-GC/MS method was developed to quantify 1,8-cineole in human blood and urine. researchgate.net The synthesis of [(2)H(3)]-1,8-cineole is a crucial first step in developing these assays. researchgate.netnih.gov These developed methods are validated according to international guidelines, such as those from the ICH, ensuring their precision, accuracy, and reliability for routine analysis. phcogres.comresearchgate.net
Assessment of Analytical Figures of Merit
The performance of these SIDA methods is rigorously assessed through various analytical figures of merit.
Limit of Detection (LOD) and Limit of Quantification (LOQ): For the analysis of 1,8-cineole in human blood and urine, a limit of quantification (LOQ) of 2 ng/mL was achieved. researchgate.net In other applications, LOD and LOQ values are determined to ensure the method's sensitivity is adequate for the intended purpose. phcogres.comresearchgate.net The calculation of LOD and LOQ often follows the formula based on the standard deviation of the response and the slope of the calibration curve. phcogres.comresearchgate.net
Recovery: Recovery studies are essential to demonstrate the efficiency of the extraction process. In one validated HPTLC method for 1,8-cineole, the recovery was found to be a satisfactory 98%. phcogres.comresearchgate.net In another study, recoveries for 1,8-cineole were between 91% and 111% for low concentration spikes and between 95% and 112% for high concentration spikes. semanticscholar.org
Reproducibility: The reproducibility of the method is confirmed by obtaining consistent results under varied conditions, such as analysis by different analysts or on different days. phcogres.comresearchgate.net Low relative standard deviation (%RSD) values are indicative of a rugged and reproducible method. phcogres.com
The following table summarizes the analytical figures of merit for a validated HPTLC method for 1,8-cineole quantification.
| Parameter | Value | Reference |
| Linearity Range | 3-12 µg | phcogres.comresearchgate.net |
| Correlation Coefficient | 0.999 | researchgate.net |
| Recovery | 98% | phcogres.comresearchgate.net |
| Limit of Detection (LOD) | Method dependent | phcogres.com |
| Limit of Quantification (LOQ) | 2 ng/mL (in blood/urine) | researchgate.net |
Application in Complex Biological and Environmental Matrices
SIDA using 1,8-cineole-d3 has proven invaluable for analyzing complex matrices where direct measurement is challenging.
Biological Matrices: These methods have been instrumental in pharmacokinetic studies, allowing for the quantification of 1,8-cineole and its metabolites in human plasma and urine after ingestion of products like sage tea. researchgate.netnih.gov For example, after consuming 1.02 mg of 1,8-cineole, the maximum plasma concentration of the parent compound was found to be 19 nmol/L. researchgate.netnih.gov It has also been used to quantify 1,8-cineole in human breast milk and exhaled breath. fitoterapia.net The technique was also applied to determine the concentration of 1,8-cineole in nasal polyp tissue from patients with chronic rhinosinusitis. gerstel.com
Environmental and Food Matrices: The application extends to food and environmental samples. A validated SIDA-GC-MS method was used in a survey of Australian red and white wines, revealing that red wines contained significant amounts of 1,8-cineole (up to 20 μg/L). nih.gov The method has also been used to identify and quantify odorants in shell ginger rhizomes. acs.org
Spectroscopic Characterization and Structural Elucidation of Deuterated Compounds
Spectroscopic techniques are fundamental for confirming the identity, purity, and structure of deuterated compounds like 1,8-cineole-d3.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, including 1H NMR, 13C NMR, and Heteronuclear Single Quantum Coherence (HSQC), is a powerful tool for the structural analysis of 1,8-cineole and its deuterated analogues. researchgate.netchemicalbook.com
¹H and ¹³C NMR: The spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. researchgate.netchemicalbook.com For unlabeled 1,8-cineole, characteristic chemical shifts are well-documented. researchgate.netchemicalbook.com The introduction of deuterium (B1214612) in 1,8-cineole-d3 would result in the disappearance of the corresponding proton signal in the ¹H NMR spectrum and a change in the multiplicity of the attached carbon in the ¹³C NMR spectrum, confirming the position of the deuterium label.
HSQC: This 2D NMR technique correlates proton and carbon signals, providing unambiguous assignments of the atoms in the molecular structure.
The following table shows a comparison of computed and experimental NMR chemical shifts for unlabeled 1,8-cineole.
| Atom | Computed ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Computed ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |
| C1 | 71.3 | 72.9 | - | - |
| C2 | 31.9 | 32.9 | 1.62 | 1.55 |
| C3 | 22.1 | 22.9 | 2.11 | 2.04 |
| C4 | 31.9 | 32.9 | 1.62 | 1.55 |
| C5 | 22.1 | 22.9 | 2.11 | 2.04 |
| C6 | 27.2 | 27.8 | 1.41 | 1.39 |
| C7 | 27.2 | 27.8 | 1.41 | 1.39 |
| C8 | 73.4 | 74.8 | - | - |
| C9 | 28.7 | 28.9 | 1.22 | 1.24 |
| C10 | 28.7 | 28.9 | 1.22 | 1.24 |
Data adapted from ResearchGate. researchgate.net
High-Resolution Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Isotopic Purity and Fragment Analysis
High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are indispensable for confirming the isotopic purity and elucidating the fragmentation pathways of 1,8-cineole-d3. researchgate.nettum.de
Isotopic Purity: HRMS can accurately determine the mass-to-charge ratio (m/z) of the molecule, allowing for the verification of the incorporation of deuterium atoms and the assessment of isotopic enrichment.
Fragment Analysis: GC-MS and LC-MS/MS techniques are used to study the fragmentation patterns of 1,8-cineole and its deuterated standard. researchgate.netnih.gov The fragmentation of unlabeled 1,8-cineole typically shows characteristic ions at m/z 43, 81, 108, 111, 139, and 154. researchgate.net In MS/MS analysis of deuterated metabolites of 1,8-cineole, the mass shifts in the fragment ions confirm the position of the isotopic label. tum.de For example, the MS/MS spectrum of protonated [D3]-2-hydroxy-1,8-cineole (m/z 174) shows product ions at m/z 156 and 138, confirming the presence of the three deuterium labels. tum.de
The use of 1,8-cineole-d3 as an internal standard in MS-based methods is crucial for compensating for matrix effects and ensuring accurate quantification, especially in complex biological fluids. tum.de
Chromatographic Separations for Isotopic Analysis
The unique properties of 1,8-cineol-d3 (B564268) make it an invaluable tool for isotopic analysis across different chromatographic platforms. Its slightly higher mass, due to the presence of deuterium atoms, allows it to be distinguished from the naturally occurring 1,8-cineole by a mass spectrometer, while its chemical behavior remains nearly identical during the separation process. This ensures that it experiences similar extraction efficiencies and ionization responses, correcting for variations in sample preparation and analysis.
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds, and the use of 1,8-cineol-d3 as an internal standard significantly enhances its quantitative capabilities. In this method, volatile components from a sample are separated based on their boiling points and interactions with a stationary phase within a capillary column before being detected and quantified by a mass spectrometer.
The application of deuterated standards like 1,8-cineol-d3 is a key feature of stable isotope dilution assays (SIDA). nih.gov This approach is considered the gold standard in quantitative analysis as it effectively compensates for matrix effects and variations during sample workup. nih.govresearchgate.net For instance, in the quantification of 1,8-cineole in biological fluids like plasma and urine, [2H3]-1,8-cineole is added to the sample at a known concentration before extraction. nih.govtum.de During GC-MS analysis, the instrument monitors specific ions for both the analyte (1,8-cineole) and the deuterated internal standard (1,8-cineol-d3). researchgate.net By comparing the peak area ratio of the analyte to the internal standard, a precise calculation of the analyte's concentration can be made, irrespective of losses during sample preparation or injection variability. sci-hub.se
Research has demonstrated the successful use of [2H3]-1,8-cineole in metabolic studies. For example, after the ingestion of sage tea, 1,8-cineole and its hydroxylated metabolites were quantified in human plasma and urine using GC-MS coupled with solid-phase microextraction (SPME), with [2H3]-1,8-cineole as the internal standard. nih.govtum.de This methodology allowed for the detection of low concentrations of the parent compound and its metabolites, highlighting the sensitivity and reliability of the technique. nih.govtum.de
The selection of appropriate chromatographic conditions, such as column type and temperature programming, is crucial for achieving good separation of 1,8-cineole from other volatile compounds in a complex mixture. mdpi.comnih.gov The use of a chiral stationary phase in the GC column can further allow for the separation of enantiomers of 1,8-cineole metabolites. sci-hub.se
Table 1: GC-MS Parameters for 1,8-Cineole Analysis
| Parameter | Description | Source |
|---|---|---|
| Internal Standard | [2H3]-1,8-Cineole | nih.govtum.de |
| Analysis Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | mdpi.comnih.gov |
| Sample Pre-treatment | Solid-Phase Microextraction (SPME) | nih.govtum.de |
| Quantification Method | Stable Isotope Dilution Assay (SIDA) | nih.govresearchgate.net |
| Monitored Ions | Specific ions for both 1,8-cineole and 1,8-cineol-d3 | researchgate.net |
While GC-MS is ideal for volatile compounds, liquid chromatography-mass spectrometry (LC-MS) is the preferred method for the analysis of more polar, less volatile metabolites. lcms.czresearchgate.net In the context of 1,8-cineole metabolism, this technique is essential for quantifying its hydroxylated metabolites, which are more polar than the parent compound. nih.govtum.de
Similar to GC-MS, the use of deuterated internal standards is critical for accurate quantification in LC-MS. For the analysis of 1,8-cineole metabolites, synthesized deuterated standards such as [9/10-2H3]-2-hydroxy-1,8-cineole and [13C,2H2]-9-hydroxy-1,8-cineole have been developed and utilized. nih.gov These standards, along with 1,8-cineol-d3 for the parent compound, enable the application of stable isotope dilution assays in LC-MS/MS analysis. nih.govtum.de
The process involves separating the metabolites from a sample extract on a liquid chromatography column, often a reversed-phase column, before they are ionized and detected by a tandem mass spectrometer (MS/MS). tum.deamegroups.org The MS/MS system is set to monitor specific precursor-to-product ion transitions for each analyte and its corresponding labeled internal standard. This high degree of specificity minimizes interferences from the complex biological matrix. tum.de
A study on human metabolism of 1,8-cineole from sage tea successfully quantified hydroxylated metabolites in plasma and urine using LC-MS/MS. nih.govtum.de The researchers used a polar end-capped reversed-phase column to achieve chromatographic separation of the different hydroxy-1,8-cineole isomers. tum.de This separation is crucial as the isomers often produce similar mass spectra. tum.de The study found that 2-hydroxycineole was the most predominant metabolite in both plasma and urine. nih.gov
Table 2: LC-MS/MS for the Analysis of 1,8-Cineole Metabolites
| Analyte | Internal Standard | Key Findings | Source |
|---|---|---|---|
| 1,8-Cineole | [2H3]-1,8-Cineole | Low maximum plasma concentration. | nih.govtum.de |
| 2-hydroxy-1,8-cineole | [9/10-2H3]-2-hydroxy-1,8-cineole | Predominant metabolite in plasma and urine. | nih.govtum.de |
| 9-hydroxy-1,8-cineole | [13C,2H2]-9-hydroxy-1,8-cineole | Second highest concentration in plasma and urine. | nih.govtum.de |
| 3-hydroxy-1,8-cineole | - | Detected and quantified in urine. | nih.govtum.de |
High-Performance Thin Layer Chromatography (HPTLC) is an advanced form of thin-layer chromatography that offers improved resolution and more accurate quantitative measurements. researchgate.net While direct applications of 1,8-cineol-d3 in HPTLC are not extensively documented in the reviewed literature, the technique itself is well-suited for the analysis of compounds like 1,8-cineole in various matrices, including essential oils. nih.govphcogres.com
HPTLC methods have been developed and validated for the estimation of 1,8-cineole in volatile oils. nih.govphcogres.com These methods are valued for their simplicity, precision, and speed. nih.gov The process involves applying the sample to an HPTLC plate, developing the plate with a suitable mobile phase to separate the components, and then quantifying the amount of 1,8-cineole by densitometry. phcogres.com
The potential for using deuterated standards in HPTLC exists, analogous to their use in GC-MS and LC-MS, to improve quantitative accuracy. Although not a mass spectrometry technique, the separated spots on an HPTLC plate can be eluted and analyzed by MS, a technique known as HPTLC-MS. In such a hyphenated setup, 1,8-cineol-d3 could serve as an effective internal standard.
Furthermore, HPTLC is a powerful tool for profiling complex mixtures, such as those found in marine algae, and for screening for specific biological activities. nih.gov Given the interest in the biological activities of 1,8-cineole, HPTLC could be employed in assays where a deuterated standard might be used to track the compound's behavior or stability during the analysis.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 1,8-Cineol-d3 |
| 1,8-Cineole |
| [2H3]-1,8-Cineole |
| 2-hydroxy-1,8-cineole |
| 3-hydroxy-1,8-cineole |
| 7-hydroxy-1,8-cineole |
| 9-hydroxy-1,8-cineole |
| [9/10-2H3]-2-hydroxy-1,8-cineole |
| [13C,2H2]-9-hydroxy-1,8-cineole |
| 2-hydroxycineole |
| 2-octanol |
| 3-octanol |
| 2,6-dimethyl-6-hepten-2-ol |
| fenchone |
| linalool |
| α-terpineol |
| geraniol |
| cis-linalool oxide |
| galangal acetate |
| chavicol acetate |
| eugenol |
| bornyl acetate |
| 2-acetoxy-1,8-cineol |
| methyl eugenol |
| citronellyl acetate |
| myrcene |
| limonene (B3431351) |
| α-pinene |
| γ-terpinene |
| p-cymene |
| terpinen-4-ol |
| alloaromandrene |
| (−)-α-bisabolol |
| 2-hexanol |
| m-cymene |
| borneol |
| trans-ascaridol glycol |
| α-bisabolene |
| silybin |
| valerenic acid |
| lumefantrine |
| sinapic acid |
| vinyl syringol |
| lamivudine |
| tenofovir disoproxil fumarate |
| doravirine |
| β-sitosterol |
| alkyl resorcinol |
| pulegone |
| estragole |
| coumarin |
| vitamin D |
| 25-hydroxy vitamin D |
| 1,25(OH)2D |
| 24,25(OH)2D |
| methyl tert-butyl ether |
| chloroform |
| dichloromethane |
| hexane |
| methyl acetate |
| acetonitrile |
| formic acid |
| methanol |
| water |
| oxybutynin |
| 2-methylisoborneol |
| (+)-caryolan-1-ol |
| (+)-1-epi-cubenol |
| [2H26]-1-epi-cubenol |
| isovaleric acid |
| 2-methylbutanoic acid |
Elucidation of Biosynthetic and Metabolic Pathways Utilizing Isotopic Tracing
Investigations into the Biosynthesis of 1,8-Cineol
The biosynthesis of 1,8-cineole from geranyl diphosphate (B83284) (GPP) is a sophisticated enzymatic process. nih.govontosight.ai Isotopic tracing studies have been pivotal in dissecting the intricate steps of this transformation. nih.govnih.gov
Enzymatic Mechanisms of Cineol Synthase
Cineol synthases, the enzymes responsible for producing 1,8-cineole, exhibit distinct mechanisms depending on their origin. nih.gov For instance, the 1,8-cineole synthase from the bacterium Streptomyces clavuligerus operates differently from the well-studied plant enzyme found in Salvia officinalis (sage). nih.govbeilstein-journals.org
The enzyme from S. clavuligerus catalyzes the cyclization reaction via (S)-linalyl diphosphate and the (S)-terpinyl cation. nih.govbeilstein-journals.org In contrast, the enzyme from S. officinalis proceeds through (R)-linalyl diphosphate and the (R)-terpinyl cation. nih.gov Despite these differences in the initial stereochemistry of the intermediates, the final cyclization step in both enzymes is a syn-addition. nih.govbeilstein-journals.org This was demonstrated through incubation experiments using (2-¹³C)geranyl diphosphate in deuterium (B1214612) oxide. nih.govnih.gov
Both plant and bacterial cineole synthases require a divalent metal ion, such as Mg²⁺ or Mn²⁺, for their catalytic activity. genome.jpqmul.ac.uk The enzyme's active site binds the substrate and facilitates the series of reactions that lead to the formation of 1,8-cineole. ontosight.ai
Determination of the Stereochemical Course of Cyclization Reactions
Isotopic labeling has been a powerful tool for determining the stereochemical course of the cyclization reactions in 1,8-cineole biosynthesis. nih.govnih.gov By using stereospecifically deuterated substrates like (R)-(1-²H)GPP and (S)-(1-²H)GPP, researchers can track the position of the deuterium label in the final 1,8-cineole product. nih.gov This allows for the determination of whether the reaction proceeds through an (R)- or (S)-terpinyl cation intermediate. nih.gov
Studies on the 1,8-cineole synthase from S. officinalis have established a syn stereochemistry for both C-O bond-forming steps in the cyclization process. acs.orgacs.org This means that the addition of water and the subsequent ring closure occur on the same face of the molecule. nih.govbeilstein-journals.org This detailed stereochemical insight was made possible by using deuterium labeling and analyzing the resulting deuterated cineole products by NMR spectroscopy. acs.orgacs.org
Characterization of Intermediate Carbocation Structures
The biosynthesis of 1,8-cineole involves a cascade of highly reactive carbocation intermediates. acs.org The initial isomerization of geranyl diphosphate (GPP) leads to the formation of a linalyl diphosphate intermediate, which then cyclizes to form the pivotal α-terpinyl carbocation. nih.govwikipedia.org This tertiary carbocation is a central branching point in the biosynthesis of many cyclic monoterpenes. acs.orgnih.gov
The enzyme's active site plays a crucial role in managing and stabilizing these transient carbocation intermediates, preventing them from reacting with water prematurely or undergoing undesired rearrangements. acs.orgbeilstein-journals.org The conformation of the α-terpinyl cation, enforced by the enzyme's three-dimensional structure, dictates the ultimate product of the reaction. acs.org Theoretical studies suggest that these carbocation intermediates are stabilized through interactions with aromatic amino acid residues within the active site. acs.org
The stereochemistry of the terpinyl cation intermediate is organism-dependent. In S. officinalis, the cyclization proceeds via the (R)-terpinyl cation, whereas in S. clavuligerus, it goes through the (S)-terpinyl cation. nih.govresearchgate.net
Role of α-Terpineol as a Biogenic Precursor in Specific Pathways
While GPP is the primary precursor for 1,8-cineole biosynthesis, α-terpineol is a key intermediate in the reaction sequence. nih.gov The α-terpinyl cation, formed from the cyclization of linalyl diphosphate, is captured by a water molecule to form α-terpineol. nih.govbris.ac.uk This intermediate then undergoes a second heterocyclization to yield the final 1,8-cineole product. nih.gov
In some enzymatic systems, such as those found in Nicotiana species, α-terpineol can act as a direct precursor for 1,8-cineole formation. nih.govnih.gov The conversion of α-terpineol to 1,8-cineole is initiated by a catalytic dyad of amino acids within the enzyme's active site. nih.govnih.gov It is hypothesized that this dyad facilitates the protonation of the double bond in α-terpineol, leading to the cyclization that forms 1,8-cineole. nih.gov
In Vitro and In Vivo Metabolic Fate Studies
The use of deuterated 1,8-cineole (1,8-cineole-d3) has also been valuable in studying its metabolic fate in animal models and cellular systems. These studies help to identify and characterize the various metabolites produced after the administration of 1,8-cineole.
Identification and Characterization of Novel Hydroxylated Metabolites
In vivo studies in various animal models have revealed that 1,8-cineole is primarily eliminated through extensive oxidation, leading to the formation of several hydroxylated metabolites. anu.edu.aunih.gov The cytochrome P450 enzyme system in the liver is largely responsible for this metabolic conversion. nih.govmdpi.com
In a study involving male koalas, which consume a diet rich in 1,8-cineole from eucalyptus leaves, seven different metabolites were identified in their urine. anu.edu.aunih.gov These included:
9-hydroxycineole
7-hydroxycineole
9-cineolic acid
7-cineolic acid
7-hydroxy-9-cineolic acid
9-hydroxy-7-cineolic acid
7,9-dicineolic acid
The hydroxycineolic acids were the dominant metabolites, with 7-hydroxy-9-cineolic acid being the most abundant. anu.edu.aunih.gov A novel metabolite, 7,9-dicineolic acid, was also identified. anu.edu.au
In humans, metabolism studies have identified 2α-hydroxy-1,8-cineole and 3α-hydroxy-1,8-cineole as major metabolites found in urine after oral administration of 1,8-cineole. nih.gov Further studies have also detected 7-hydroxy-1,8-cineole and 9-hydroxy-1,8-cineole in human plasma and urine. mdpi.comtum.de The use of stable isotope-labeled internal standards, such as [²H₃]-1,8-cineole, has been crucial for the accurate quantification of these metabolites. mdpi.comtum.de
Filamentous fungi, such as Aspergillus niger and Mucor ramannianus, have also been used as models to study the metabolism of 1,8-cineole. nih.govscielo.br These fungi are capable of hydroxylating 1,8-cineole to produce compounds like 2-exo-hydroxy-1,8-cineole (B1238311) and 3-exo-hydroxy-1,8-cineole. nih.govscielo.br
Table of Identified 1,8-Cineole Metabolites
| Metabolite | Organism/System |
|---|---|
| 9-hydroxycineole | Koala, Human |
| 7-hydroxycineole | Koala, Human, Brushtail Possum |
| 9-cineolic acid | Koala |
| 7-cineolic acid | Koala, Brushtail Possum |
| 7-hydroxy-9-cineolic acid | Koala |
| 9-hydroxy-7-cineolic acid | Koala |
| 7,9-dicineolic acid | Koala |
| 2α-hydroxy-1,8-cineole | Human |
| 3α-hydroxy-1,8-cineole | Human |
| 2-exo-hydroxy-1,8-cineole | Fungi (Aspergillus niger, Mucor ramannianus) |
| 3-exo-hydroxy-1,8-cineole | Fungi (Aspergillus niger, Mucor ramannianus) |
Enzyme Kinetic Analysis of Biotransformation Enzymes (e.g., Cytochrome P450 Isoforms)
The primary route of 1,8-Cineole metabolism in mammals is oxidation, a reaction predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes located in the liver and other tissues. researchgate.net The use of 1,8-Cineole-d3 as an internal standard has been instrumental in accurately quantifying the metabolites formed during these enzymatic reactions, which is essential for determining enzyme kinetics.
Research has identified CYP3A4 and CYP3A5 as the principal isoforms responsible for the hydroxylation of 1,8-Cineole. nih.govnih.gov In vitro studies using human liver microsomes and recombinant CYP enzymes have established that 1,8-Cineole is a highly effective substrate for these enzymes. nih.gov The major metabolites formed are hydroxylated derivatives, primarily at the 2- and 3-positions. nih.gov
Kinetic analyses have determined the Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) for these biotransformations. For the 3α-hydroxylation of 1,8-Cineole, CYP3A4 exhibits a Kₘ of 19 µM and a Vₘₐₓ of 64.5 nmol/min/nmol P450. nih.gov The CYP3A5 isoform also contributes, though with different kinetics, showing a Kₘ of 141 µM and a Vₘₐₓ of 10.9 nmol/min/nmol P450 for the same reaction. nih.gov For the 2-exo-hydroxylation, kinetic values for human liver microsomes were found to be a Kₘ of 50 µM and a Vₘₐₓ of 91 nmol/min/nmol P450. nih.gov
The application of 1,8-Cineole-d3 in stable isotope dilution assays is critical for obtaining the high-quality concentration data required for such kinetic determinations. By adding a known quantity of the deuterated standard to the sample before processing, any losses during extraction, cleanup, or analysis are compensated for, enabling precise quantification of the enzymatically produced metabolites. tum.de
Table 1: Enzyme Kinetic Parameters for 1,8-Cineole Hydroxylation by Human CYP Isoforms This table is interactive. You can sort and filter the data.
| CYP Isoform | Reaction | Kₘ (µM) | Vₘₐₓ (nmol/min/nmol P450) | Source |
|---|---|---|---|---|
| CYP3A4 | 3α-hydroxylation | 19 | 64.5 | nih.gov |
| CYP3A5 | 3α-hydroxylation | 141 | 10.9 | nih.gov |
Comprehensive Metabolic Profiling and Flux Analysis in Biological Systems
Stable isotope dilution assays using 1,8-Cineole-d3 have enabled comprehensive metabolic profiling in humans, identifying and quantifying key metabolites in plasma and urine following oral administration. nih.gov These studies provide a clear picture of the metabolic flux, revealing the distribution and excretion rates of the compound.
Following the ingestion of 1,8-Cineole, several hydroxylated metabolites have been identified in human plasma and urine: 2-hydroxy-1,8-cineole, 3-hydroxy-1,8-cineole, 9-hydroxy-1,8-cineole, and 7-hydroxy-1,8-cineole. nih.gov Quantitative analysis, made possible by synthesizing deuterated standards including [²H₃]-1,8-cineole, revealed the relative abundance of these metabolites. nih.gov
In a human study, after a volunteer consumed 1.02 mg of 1,8-Cineole, metabolites were detected in blood plasma. nih.gov 2-hydroxycineole was the most abundant metabolite, reaching a maximum plasma concentration of 86 nmol/L, followed by the 9-hydroxy isomer with a maximum concentration of 33 nmol/L. nih.gov The parent compound, 1,8-Cineole, was present at a much lower maximum concentration of 19 nmol/L. nih.gov
Urinary excretion data provides further insight into the metabolic flux. Over a 10-hour period, the excretion of the metabolites accounted for a significant portion of the initial dose:
2-hydroxycineole: 20.9%
9-hydroxycineole: 17.2%
3-hydroxycineole: 10.6%
7-hydroxycineole: 3.8%
These findings demonstrate that hydroxylation is a major metabolic pathway and that the resulting metabolites are efficiently cleared from the body. nih.gov The use of 1,8-Cineole-d3 is pivotal for accurately tracing the fate of the parent compound through these various metabolic routes.
Table 2: Human Metabolic Profile of 1,8-Cineole Following Oral Administration This table is interactive. You can sort and filter the data.
| Compound | Matrix | Maximum Plasma Concentration (nmol/L) | % of Dose Excreted in Urine (10h) | Source |
|---|---|---|---|---|
| 1,8-Cineole | Plasma | 19 | - | nih.gov |
| 2-hydroxy-1,8-cineole | Plasma, Urine | 86 | 20.9 | nih.gov |
| 9-hydroxy-1,8-cineole | Plasma, Urine | 33 | 17.2 | nih.gov |
| 3-hydroxy-1,8-cineole | Plasma, Urine | Not Reported | 10.6 | nih.gov |
Investigation of Detoxification Mechanisms and Conjugation Pathways (e.g., Glucuronidation)
Metabolism of xenobiotics like 1,8-Cineole typically occurs in two phases. Phase I, as detailed above, involves oxidation by CYP enzymes to increase polarity. researchgate.netijpcbs.com Phase II involves conjugation of these newly formed functional groups with endogenous molecules to further increase water solubility and facilitate excretion. ijpcbs.com
For 1,8-Cineole, a primary detoxification mechanism is glucuronidation. The hydroxylated metabolites (hydroxycineoles) formed in Phase I undergo conjugation with glucuronic acid. europa.eu This reaction is catalyzed by Uridine 5'-Diphospho-Glucuronosyltransferase (UGT) enzymes. ijpcbs.com The resulting glucuronide conjugates are highly water-soluble and are readily eliminated from the body, primarily via urine. ijpcbs.comeuropa.eu
Studies utilizing isotopic tracing have confirmed this pathway. The quantification of hydroxycineoles in human plasma and urine was performed after an enzymatic deconjugation step, which liberates the metabolites from their glucuronide forms. nih.gov This demonstrates that in circulation and for excretion, the hydroxylated derivatives of 1,8-Cineole are predominantly present as glucuronide conjugates. nih.gov While direct kinetic studies of UGTs with 1,8-Cineole-d3 metabolites are not widely reported, the use of the deuterated standard to precisely quantify the substrates (hydroxycineoles) for the conjugation reaction is fundamental to understanding the efficiency and flux through this critical Phase II detoxification pathway.
Biotransformation Processes by Microbial Species (e.g., Filamentous Fungi)
Microbial systems, including bacteria and filamentous fungi, possess diverse enzymatic machinery capable of transforming terpenes like 1,8-Cineole into a variety of oxygenated derivatives. These biotransformation processes are of significant interest for producing valuable compounds from readily available natural substrates.
Several filamentous fungi have been shown to hydroxylate 1,8-Cineole with high stereoselectivity. Species such as Aspergillus niger and Mucor ramannianus can convert 1,8-Cineole into 2-exo-hydroxy-1,8-cineole and 3-exo-hydroxy-1,8-cineole. researchgate.net Other fungi, including Pleurotus ostreatus and Favolus tenuiculus, have been used in solid-state fermentation to transform 1,8-Cineole into derivatives like 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-ol and 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-one. nih.gov
Bacterial species also play a role in these transformations. For instance, a Rhodococcus species isolated from soil under Eucalyptus trees achieved a 98% bioconversion of 1,8-Cineole, producing optically pure compounds including 2-endo-hydroxy-1,8-cineole, 2-exo-hydroxy-1,8-cineole, and 2-oxo-1,8-cineole. researchgate.netredalyc.org
The use of isotopically labeled substrates like 1,8-Cineole-d3 is a powerful, though not yet widely reported, tool in this field. Isotopic tracing can be used to definitively trace the metabolic fate of the substrate, quantify conversion rates with high precision, and help elucidate complex reaction mechanisms and stereochemical pathways, as has been demonstrated in studies on bacterial cineole synthases using other deuterated precursors. researchgate.net
Table 3: Microbial Biotransformation Products of 1,8-Cineole This table is interactive. You can sort and filter the data.
| Microbial Species | Type | Biotransformation Products | Source |
|---|---|---|---|
| Aspergillus niger | Fungus | 2-exo-hydroxy-1,8-cineole, 3-exo-hydroxy-1,8-cineole | researchgate.net |
| Mucor ramannianus | Fungus | 2-exo-hydroxy-1,8-cineole, 3-exo-hydroxy-1,8-cineole | researchgate.net |
| Pleurotus ostreatus | Fungus | 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-ol, 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-one | nih.gov |
| Favolus tenuiculus | Fungus | 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-ol, 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-one | nih.gov |
Mechanistic Investigations of 1,8 Cineol S Biochemical and Cellular Actions
Identification of Molecular Targets and Ligand-Protein Interactions
The therapeutic potential of 1,8-cineole is rooted in its ability to interact with specific molecular targets, thereby initiating a cascade of cellular events. Understanding these initial ligand-protein interactions is crucial to elucidating its mechanism of action.
Computational methods like molecular docking and molecular dynamics simulations have been instrumental in identifying and characterizing the binding of 1,8-cineole to various protein targets. These studies predict the binding affinity and stability of the ligand-protein complex, offering insights into how 1,8-cineole exerts its effects at a molecular level.
Peroxisome Proliferator-Activated Receptor-γ (PPARγ): Molecular docking studies have identified 1,8-cineole as a potential agonist for PPARγ, a nuclear receptor highly expressed in the colon and crucial for regulating inflammation. nih.govmdpi.comresearchgate.net Simulations revealed that 1,8-cineole binds stably within the ligand-binding cavity of PPARγ, suggesting a mechanism for its potent anti-inflammatory effects in conditions like inflammatory bowel disease (IBD). nih.govmdpi.com The interaction is characterized by hydrophobic interactions, which are thought to activate PPARγ, leading to the downstream suppression of inflammatory pathways. researchgate.net
Cancer-related Receptors: The anticancer potential of 1,8-cineole has been explored through docking studies with various receptors implicated in cancer progression. dergipark.org.tr These targets include:
Estrogen Receptor-β (ER-β): Important in hormone-related cancers. dergipark.org.tr
Epidermal Growth Factor Receptor (EGFR): Its activation is linked to tumor growth and metastasis. dergipark.org.trresearchgate.net
Human Epidermal Growth Factor Receptor 2 (HER2): Overexpressed in several cancer types. dergipark.org.trresearchgate.net
Tankyrase 1: Involved in signaling pathways affecting cell proliferation in colorectal cancer. dergipark.org.tr
Docking analyses indicate that 1,8-cineole can form stable interactions, including hydrogen bonds, with the active sites of these receptors, with binding affinities suggesting it could act as an inhibitor. dergipark.org.tr For instance, it has been shown to form a hydrogen bond with the Thr-766 residue of EGFR and the Thr-862 residue of HER2. dergipark.org.tr
Other Receptors: Drug affinity responsive target stability (DARTS) assays have provided direct evidence that 1,8-cineole binds to the Aryl hydrocarbon Receptor (AhR) in human keratinocyte cells. oncotarget.com This interaction is specific, as 1,8-cineole did not appear to bind to other kinases like EGFR or c-Src in the same assay. oncotarget.com This binding to AhR is proposed as a key mechanism for its protective effects against UVB-induced skin carcinogenesis. oncotarget.com
| Target Protein | Predicted Interaction/Effect | Research Context | Supporting Evidence |
| PPARγ | Agonist activity, stable binding | Colonic Inflammation, IBD | Molecular Docking, MD Simulations nih.govmdpi.comresearchgate.netmdpi.com |
| EGFR | Inhibition, hydrogen bonding | Cancer | Molecular Docking dergipark.org.trresearchgate.net |
| HER2 | Inhibition, hydrogen bonding | Cancer | Molecular Docking dergipark.org.trresearchgate.net |
| ER-β | Binding | Cancer | Molecular Docking dergipark.org.tr |
| Tankyrase 1 | Strong binding affinity | Cancer | Molecular Docking dergipark.org.tr |
| AhR | Direct binding | Skin Carcinogenesis | DARTS Assay oncotarget.com |
| PI3K/Akt | Strong binding affinity | Neuroprotection, Oxidative Stress | Molecular Docking mdpi.com |
| Nrf2/Keap1/HO-1 | Stable binding | Neuroprotection, Oxidative Stress | Molecular Docking nih.gov |
Experimental studies have confirmed the interactions predicted by computational models and have begun to map the downstream consequences of this binding. The binding of 1,8-cineole to its molecular targets initiates signaling cascades that influence cellular function.
For example, the binding of 1,8-cineole to PPARγ leads to the receptor's activation. nih.govmdpi.com Activated PPARγ can then transrepress the activity of pro-inflammatory transcription factors like NF-κB, a key mechanism in its anti-inflammatory action. nih.govmdpi.com In vitro experiments using TNFα-stimulated HT-29 colon cells showed that 1,8-cineole treatment increased PPARγ protein expression and promoter activity, confirming it as a modulator of this receptor. nih.govresearchgate.netmdpi.com
Similarly, the direct binding of 1,8-cineole to the AhR in skin cells was shown to suppress UVB-induced signaling through the ERK pathway, which is a downstream target of AhR. oncotarget.com This demonstrates a clear link between receptor binding and the modulation of a specific signaling pathway.
Computational Molecular Docking and Molecular Dynamics Simulations (e.g., with PPARγ, Cancer-related Receptors)
Modulation of Intracellular Signaling Pathways
1,8-cineole's influence extends to the complex network of intracellular signaling pathways that govern inflammation, oxidative stress, and cell survival. Its ability to modulate these pathways is central to its wide-ranging pharmacological effects. informahealthcare.com
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a primary regulator of inflammation. mdpi.com Numerous studies have shown that 1,8-cineole is a potent inhibitor of NF-κB activation. nih.govnih.gov It achieves this by preventing the nuclear translocation of the NF-κB p65 subunit. nih.govnih.gov This inhibitory action has been observed in various cell types, including human monocytes and lung macrophages, in response to inflammatory stimuli like lipopolysaccharides (LPS). nih.govnih.govplos.org By keeping NF-κB in the cytoplasm, 1,8-cineole effectively shuts down the transcription of many pro-inflammatory genes. nih.govresearchgate.net
Nrf2/Keap1 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) system is the master regulator of the cellular antioxidant response. mdpi.comresearchgate.net 1,8-cineole activates this pathway, promoting the dissociation of Nrf2 from its inhibitor, Keap1, and facilitating Nrf2's translocation to the nucleus. mdpi.comnih.govjst.go.jp Once in the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of genes encoding antioxidant enzymes, boosting the cell's defense against oxidative stress. jst.go.jp This activation has been demonstrated in models of colitis, liver injury, and neuroprotection. mdpi.commdpi.com
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway is critical for cell growth, survival, and metabolism. spandidos-publications.comoup.com Aberrant activation of this pathway is common in cancer and inflammatory conditions. spandidos-publications.comoup.com 1,8-cineole has been shown to inhibit the PI3K/Akt pathway. spandidos-publications.comoup.commdpi.com In models of skin cancer and non-alcoholic steatohepatitis, 1,8-cineole treatment led to decreased phosphorylation (inactivation) of Akt. oup.commdpi.comreading.ac.uk However, in other contexts, such as protecting against hippocampal oxidative stress, 1,8-cineole has been found to activate the PI3K/Akt pathway, which in turn promotes the activation of the Nrf2 antioxidant pathway. mdpi.comnih.gov This suggests that the effect of 1,8-cineole on PI3K/Akt signaling is context-dependent.
A major consequence of 1,8-cineole's modulation of signaling pathways is the significant reduction in the production of pro-inflammatory cytokines and chemokines. This has been consistently demonstrated across numerous in vitro and in vivo models.
By inhibiting the NF-κB pathway, 1,8-cineole suppresses the gene expression of key inflammatory mediators. mdpi.com Studies have shown that treatment with 1,8-cineole leads to a marked decrease in the levels of:
Tumor Necrosis Factor-alpha (TNF-α) mdpi.comnih.govplos.orgconsensus.app
Interleukin-1 beta (IL-1β) mdpi.comnih.govplos.orgconsensus.app
Interleukin-6 (IL-6) mdpi.comnih.govplos.orgconsensus.app
Interleukin-17A (IL-17A) mdpi.compainresearch.or.kr
This suppression has been observed in human monocytes, lung macrophages, and animal models of colitis and lung inflammation. mdpi.comnih.govplos.orgresearchgate.net For example, in a mouse model of DSS-induced colitis, 1,8-cineole treatment significantly prevented the increase in protein and mRNA expression of IL-6, IL-1β, TNF-α, and IL-17A in the colon. nih.govmdpi.com Furthermore, 1,8-cineole can inhibit the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome, a key regulator of IL-1β secretion. nih.govplos.org
| Cytokine/Chemokine | Effect of 1,8-Cineole | Model System | Reference |
| TNF-α | Decreased Production/Expression | LPS-stimulated monocytes, DSS-colitis | mdpi.comnih.govconsensus.app |
| IL-1β | Decreased Production/Expression | LPS-stimulated monocytes, DSS-colitis | mdpi.comnih.govconsensus.app |
| IL-6 | Decreased Production/Expression | LPS-stimulated monocytes, DSS-colitis | mdpi.comnih.govconsensus.app |
| IL-17A | Decreased Production/Expression | DSS-colitis, Murine asthma model | mdpi.compainresearch.or.krnih.gov |
Through its activation of the Nrf2 pathway, 1,8-cineole enhances the body's intrinsic antioxidant defenses. jst.go.jpuokerbala.edu.iq This leads to a reduction in markers of oxidative damage and a boost in the activity of protective enzymes.
Markers of Oxidative Stress:
Malondialdehyde (MDA): A key indicator of lipid peroxidation, MDA levels are consistently reduced following 1,8-cineole treatment in various models of oxidative stress, including those in the brain and liver, and in response to crowding stress in fish. mdpi.comjst.go.jpnih.govnih.govmdpi.com
Antioxidant Enzyme Activities: 1,8-cineole treatment has been shown to increase the activity and/or expression of several crucial antioxidant enzymes:
Superoxide (B77818) Dismutase (SOD): This enzyme converts superoxide radicals into hydrogen peroxide. Its activity is enhanced by 1,8-cineole. mdpi.comjst.go.jpnih.govmdpi.com
Catalase (CAT): Catalase breaks down hydrogen peroxide into water and oxygen. 1,8-cineole treatment restores or increases its activity in tissues under oxidative stress. mdpi.comjst.go.jpnih.govmdpi.com
Glutathione Peroxidase (GSH-Px): This enzyme also helps neutralize hydrogen peroxide and lipid hydroperoxides. Its activity is increased by 1,8-cineole. jst.go.jpnih.gov
In a study on oxygen-glucose deprivation/reoxygenation in HT22 cells, 1,8-cineole treatment increased SOD, GSH-Px, and CAT activities while decreasing levels of ROS and MDA. jst.go.jpnih.gov Similarly, in a mouse model of colitis, 1,8-cineole restored the diminished activities of SOD and Catalase in colon tissue. mdpi.comresearchgate.net
| Oxidative Stress Marker / Enzyme | Effect of 1,8-Cineole | Model System | Reference |
| Malondialdehyde (MDA) | Decreased Levels | Hippocampal stress, OGD/R, Arthritic rats | mdpi.comjst.go.jpnih.govresearchgate.net |
| Superoxide Dismutase (SOD) | Increased Activity/Expression | DSS-colitis, OGD/R, Rainbow trout | mdpi.comjst.go.jpnih.gov |
| Catalase (CAT) | Increased Activity/Expression | DSS-colitis, OGD/R, Rainbow trout | mdpi.comjst.go.jpnih.gov |
| Glutathione Peroxidase (GSH-Px) | Increased Activity | OGD/R HT22 cells | jst.go.jpnih.gov |
| Reactive Oxygen Species (ROS) | Decreased Levels | OGD/R HT22 cells, Hippocampal stress | jst.go.jpnih.gov |
Attenuation of Pro-inflammatory Cytokine and Chemokine Production (e.g., IL-6, IL-1β, TNF-α, IL-17A)
Enzyme Activity Modulation and Functional Consequences
1,8-Cineole, a prominent monoterpenoid found in various aromatic plants, demonstrates significant interaction with several key enzymes, influencing physiological and pathological processes. plos.orgnih.gov Its ability to modulate enzyme activity is a cornerstone of its observed biological effects, ranging from anti-inflammatory to acaricidal actions.
Myeloperoxidase (MPO) is an enzyme predominantly found in neutrophils and is a key marker for inflammation-associated neutrophil infiltration into tissues. plos.org Research has consistently shown that 1,8-Cineole can significantly reduce MPO activity in various models of inflammation.
In studies of gastric inflammation, pretreatment with 1,8-Cineole was found to decrease MPO activity by 59.4% in ethanol-induced ulcer models in rats, indicating a reduction in neutrophil infiltration into the gastric mucosa. plos.org Similarly, in models of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, treatment with 1,8-Cineole markedly reduced the elevated MPO activity, highlighting its protective role in the colon. nih.gov Further investigations into cerulein-induced acute pancreatitis in mice also revealed that 1,8-Cineole pretreatment effectively lowered the increased levels of pancreatic MPO activity. researchgate.netkinkiagri.or.jpnih.gov This reduction in MPO activity is a critical component of 1,8-Cineole's anti-inflammatory mechanism, as it mitigates the tissue damage caused by the oxidative stress associated with neutrophil presence. plos.orgresearchgate.net
Table 1: Effect of 1,8-Cineole on Myeloperoxidase (MPO) Activity in Inflammatory Models
| Inflammatory Model | Key Findings on MPO Activity | Reference |
| Ethanol-induced Gastric Ulcer (Rats) | Reduced MPO activity by 59.4% in gastric mucosa. | plos.org |
| DSS-induced Colitis (Mice) | Significantly prevented the increase in MPO enzyme activity in the colon. | nih.gov |
| Cerulein-induced Acute Pancreatitis (Mice) | Effectively reduced the levels of MPO activity in the pancreas. | researchgate.netkinkiagri.or.jpnih.gov |
1,8-Cineole has been investigated for its potential to modulate digestive enzymes, which could have implications for metabolic conditions. Key enzymes in carbohydrate and lipid digestion, such as α-amylase and pancreatic lipase, are targets of interest.
In vitro studies have demonstrated that 1,8-Cineole can inhibit both α-amylase and pancreatic lipase. ekb.eg One study reported IC50 values (the concentration required to inhibit 50% of the enzyme's activity) of 75.3 µg/mL for α-amylase and 64.6 µg/mL for pancreatic lipase. ekb.eg While these values indicate a lower potency compared to standard inhibitors like acarbose, they confirm that 1,8-Cineole possesses inhibitory activity against these key digestive enzymes. ekb.egtandfonline.com The inhibition of α-amylase, which breaks down starches into smaller sugars, and pancreatic lipase, which digests fats, suggests a potential role for 1,8-Cineole in modulating nutrient absorption. ekb.egtandfonline.com Other research also identifies monoterpenes like 1,8-Cineole as inhibitors of α-amylase and α-glucosidase. tandfonline.commdpi.com
The acaricidal (mite-killing) properties of 1,8-Cineole are linked to its ability to disrupt critical enzyme systems in mites. Studies on Sarcoptes scabiei var. cuniculi (scabies mites) and Aleuroglyphus ovatus (a stored product mite) have shed light on these mechanisms.
Treatment of scabies mites with 1,8-Cineole resulted in significant changes in the activity of several enzymes. nih.gov A key finding was the suppression of acetylcholinesterase (AChE), an essential enzyme in the nervous system of arthropods. nih.gov Inhibition of AChE leads to paralysis and death. Simultaneously, the activity of protective enzymes like superoxide dismutase (SOD) and glutathione-S-transferases (GSTs) was increased, likely as a stress response by the mite. nih.gov Enzymes related to the nervous system, such as monoamine oxidase (MAO) and nitric oxide synthase (NOS), were also affected. nih.gov
In studies on A. ovatus using rosemary essential oil, of which 1,8-Cineole is a major component (25.20%), a significant decrease in AChE and CAT (catalase) activity was observed. tandfonline.com Molecular docking simulations further supported these findings, showing that 1,8-Cineole binds effectively with AChE and CAT. tandfonline.com This disruption of both nervous system and antioxidant enzymes is central to its acaricidal action. nih.govtandfonline.com
Table 2: Enzyme Modulation by 1,8-Cineole in Acaricidal Activity
| Mite Species | Affected Enzymes | Observed Effect | Reference |
| Sarcoptes scabiei var. cuniculi | Acetylcholinesterase (AChE) | Inhibition | nih.gov |
| Superoxide Dismutase (SOD) | Increased Activity | nih.gov | |
| Glutathione-S-Transferases (GSTs) | Increased Activity | nih.gov | |
| Aleuroglyphus ovatus | Acetylcholinesterase (AChE) | Decreased Activity | tandfonline.com |
| Catalase (CAT) | Decreased Activity | tandfonline.com | |
| Glutathione-S-Transferases (GSTs) | Increased Activity | tandfonline.com |
Influence on Enzymes Involved in Digestion and Metabolism (e.g., α-Amylase)
Microbiome Interactions and Host Physiology
The interaction between 1,8-Cineole and the microbiome, particularly the gut microbiota, is an emerging area of research, revealing mechanisms that influence host health and physiology.
Studies utilizing 16S rRNA gene sequencing in animal models have shown that dietary 1,8-Cineole can significantly alter the composition of the gut microbiota. In a study on broiler chickens under heat stress, dietary supplementation with 1,8-Cineole microcapsules led to notable changes in the gut microbial community of the upper ileum. nih.govnih.govresearchgate.net Specifically, the relative abundance of beneficial bacteria like Lactobacillus increased, while the proportion of the potential pathogen Salmonella decreased. nih.govnih.govresearchgate.net These shifts in the microbiota were associated with improved gut structure and better host outcomes, such as reduced inflammation and higher body weight gain. nih.govnih.gov Another study in broilers also suggested that improvements in growth performance from 1,8-Cineole supplementation could be partly attributed to enhancements in intestinal morphology and mucosal immunity, which are closely linked to microbiota balance. nih.gov
Beyond direct bactericidal effects, 1,8-Cineole can interfere with bacterial communication systems, a mechanism known as quorum sensing (QS) modulation. QS is a cell-to-cell signaling process that bacteria use to coordinate collective behaviors, including biofilm formation and virulence factor expression. nih.govresearchgate.netmdpi.com
Advanced Research Applications and Methodological Considerations
Development of Controlled Release Systems for Research Applications
The inherent volatility and potential for degradation of monoterpenes like 1,8-cineole necessitate the development of sophisticated delivery systems for research applications. These systems aim to protect the compound's chemical integrity, ensure its targeted delivery, and modulate its release profile, which is particularly crucial when studying its effects in biological systems. The use of 1,8-cineole-d3 in these studies allows for precise tracking and quantification of the compound, distinguishing it from its naturally occurring, non-deuterated counterpart.
Microencapsulation Strategies for Enhanced Stability and Bioavailability in Animal Models
Microencapsulation is a key strategy to improve the stability and bioavailability of 1,8-cineole for research in animal models. nih.govresearchgate.net This technique involves entrapping the active compound within a polymer matrix, protecting it from environmental factors and controlling its release. nih.govgoogle.com For instance, microcapsules of 1,8-cineole have demonstrated enhanced retention of the compound compared to non-encapsulated forms. nih.gov
Pharmacokinetic studies in animal models, such as broiler chickens, have shown that microencapsulated 1,8-cineole results in a longer half-life (t½) and a higher area under the plasma concentration-time curve (AUC) compared to the free compound. nih.govresearchgate.net Specifically, one study reported that encapsulated 1,8-cineole had a Tmax of 4 hours, compared to 1 hour for the non-encapsulated form, indicating a slower, more sustained release. nih.gov This controlled release is critical for maintaining stable plasma concentrations over time, which is essential for accurately assessing the biological activity of the compound in vivo. The use of 1,8-cineole-d3 in such studies would allow researchers to definitively track the absorption, distribution, metabolism, and excretion of the encapsulated compound without interference from endogenous sources.
Various materials are employed for microencapsulation, including biodegradable polymers and cyclodextrins. For example, 1,8-cineole has been encapsulated in hydroxypropyl-β-cyclodextrin and then incorporated into polyvinyl alcohol and chitosan (B1678972) nanofibrous films. nih.gov This dual encapsulation strategy not only provides protection but also allows for a sustained release, which was shown to be governed by non-Fickian diffusion. nih.gov Such advanced delivery systems are invaluable for preclinical research, enabling more reliable and reproducible outcomes in animal studies. mdpi.com
Table 1: Pharmacokinetic Parameters of 1,8-Cineole Formulations in Animal Models
| Formulation | Tmax (h) | Cmax (µg/mL) | AUC (µg·h/mL) | t½ (weeks at 20°C) | Reference |
| Non-encapsulated 1,8-Cineole | 1 | Similar to encapsulated | Lower than encapsulated | 11.04 | nih.gov |
| Microencapsulated 1,8-Cineole | 4 | Similar to non-encapsulated | Higher than non-encapsulated | 25.75 | nih.gov |
This table is interactive. Data is based on studies of 1,8-cineole; the use of 1,8-cineole-d3 would enable more precise measurements in similar experimental setups.
Genetic and Metabolic Engineering Approaches for Modulating 1,8-Cineol Production or Efficacy in Model Organisms
Genetic and metabolic engineering offer powerful strategies to modulate the production of 1,8-cineole in various model organisms, providing a sustainable and controlled source for research and industrial applications. nih.gov These approaches often involve the manipulation of native or heterologous biosynthetic pathways. nih.gov
The biosynthesis of terpenoids, including 1,8-cineole, originates from the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.com These precursors are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway, typically found in the cytoplasm and endoplasmic reticulum, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in plastids. mdpi.coma-star.edu.sg IPP and DMAPP are then condensed to form geranyl diphosphate (GPP), the direct precursor for monoterpenes like 1,8-cineole. mdpi.com The final step is catalyzed by a specific terpene synthase, in this case, 1,8-cineole synthase (CINS). nih.gov
Researchers have successfully engineered microorganisms like Yarrowia lipolytica and Escherichia coli for the production of 1,8-cineole. nih.govnih.gov In a recent study, Y. lipolytica was engineered to produce 1,8-cineole by integrating a heterologous 1,8-cineole synthase from Streptomyces clavuligerus and overexpressing key genes in the MVA pathway. nih.gov This resulted in a titer of 4.68 mg/L of 1,8-cineole. nih.gov Similarly, engineering efforts in Rhodotorula toruloides have led to the production of 1.4 g/L of 1,8-cineole by overexpressing GPP synthase and MVA pathway genes. researchgate.netnih.gov
In plants, the overexpression of genes involved in the monoterpene biosynthetic pathway has been shown to alter the levels of 1,8-cineole. ucanr.edu For example, transgenic peppermint and cornmint plants overexpressing a limonene (B3431351) synthase gene showed quantitative changes in various monoterpenes, including 1,8-cineole. ucanr.edu The introduction of a 1,8-cineole synthase gene from Nicotiana suaveolens into other plants is also being explored to enhance resistance to pathogens. researchgate.net
The use of 1,8-cineole-d3 in these engineered systems would be invaluable for flux analysis and for precisely quantifying the output of the engineered pathways, distinguishing it from any endogenous production.
Table 2: Examples of Engineered Organisms for 1,8-Cineole Production
| Organism | Engineering Strategy | Key Genes Modified | 1,8-Cineole Titer | Reference |
| Yarrowia lipolytica | Heterologous expression and pathway upregulation | 1,8-cineole synthase (from S. clavuligerus), MVA pathway genes | 4.68 mg/L | nih.gov |
| Rhodotorula toruloides | Overexpression of synthases and pathway genes | GPP synthase, MVA pathway genes | 1.4 g/L | researchgate.netnih.gov |
| Escherichia coli | Heterologous expression and pathway optimization | 1,8-cineole synthase (from S. clavuligerus) | 228 mg/L | nih.gov |
| Mentha arvensis (Cornmint) | Overexpression of a related monoterpene synthase | Limonene synthase | Quantitative changes observed | ucanr.edu |
This table is interactive and provides examples of metabolic engineering strategies.
Future Directions in Deuterated Isotopic Tracer Research for Terpenoids
The use of deuterated isotopic tracers, such as 1,8-cineole-d3, is poised to continue revolutionizing terpenoid research. The long-standing application of stable isotopes in elucidating biosynthetic pathways remains a cornerstone of natural product chemistry. beilstein-journals.orguni-bonn.de Modern techniques, which combine isotopically labeled substrates with recombinant enzymes, provide detailed mechanistic insights into the complex reactions catalyzed by terpene synthases. nih.gov
Furthermore, advanced analytical techniques such as nanoscale secondary ion mass spectrometry (NanoSIMS) are enabling the imaging of deuterated tracers at the subcellular level. harvard.edu This allows researchers to visualize the distribution of compounds like 1,8-cineole-d3 within cells and tissues, offering unprecedented spatial resolution in metabolic studies. harvard.edu
Future research will likely focus on:
Dynamic Flux Analysis: Using 1,8-cineole-d3 and other deuterated tracers to perform detailed metabolic flux analysis in engineered and native systems, identifying bottlenecks and optimizing production pathways.
Mechanistic Elucidation: Applying deuterated substrates to unravel the intricate mechanisms of novel terpene synthases and other modifying enzymes. researchgate.net
In Vivo Imaging: Leveraging advanced imaging techniques to track the fate of deuterated terpenoids in living organisms, providing insights into their modes of action and physiological effects.
Improving Drug Properties: Exploring how deuteration might alter the metabolic stability and pharmacokinetic properties of terpenoid-based therapeutic agents, a concept that has been studied in medicinal chemistry. researchgate.net
The continued development and application of deuterated isotopic tracers will undoubtedly deepen our understanding of the complex world of terpenoids.
Q & A
Q. How can researchers quantify 1,8-Cineol in biological tissues with high precision?
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for quantifying 1,8-Cineol in tissues. For example, nasal polyp studies used GC-MS to detect tissue concentrations ranging from below the quantification limit (<LOQ) to measurable ng/mg levels, with protocols involving homogenization, hexane extraction, and deuterated internal standards (where applicable) to improve accuracy . Key challenges include addressing inter-individual variability (e.g., 4/20 patients in one cohort had undetectable levels despite oral administration) and validating recovery rates using spiked tissue matrices .
Q. What experimental models are optimal for studying 1,8-Cineol’s mucolytic effects?
Human nasal slice cultures treated with lipopolysaccharide (LPS) are effective for mimicking mucus hypersecretion in chronic rhinosinusitis. LPS induces goblet cell proliferation and MUC2 upregulation, while 1,8-Cineol co-treatment reduces mucin-filled cells by 40–60% via NF-κB pathway inhibition. Alcian Blue staining and qPCR for MUC genes (e.g., MUC2) are critical for quantifying effects .
Q. How should researchers standardize protocols for assessing 1,8-Cineol’s antimicrobial activity?
Use broth microdilution assays with standardized bacterial/fungal strains (e.g., Candida albicans, E. coli) and pure 1,8-Cineol (≥95% purity). Note that activity varies: 750 ppm caused >90% repellency in Coptotermes gestroi, but pure 1,8-Cineol showed low antifungal activity compared to rosemary essential oil, suggesting synergistic interactions with other terpenes (e.g., α-pinene) . Include positive controls like nystatin and adjust for enantiomeric purity in plant-derived samples .
Q. What molecular mechanisms underlie 1,8-Cineol’s anti-inflammatory effects?
1,8-Cineol inhibits NF-κB and Wnt/β-catenin pathways. In HNSCC cells, 100 µM 1,8-Cineol reduced active β-catenin by 70% via GSK-3α/β dephosphorylation, suppressing tumor progression . For UVB-induced inflammation, 1,8-Cineol binds aryl hydrocarbon receptor (AhR), blocking c-Src/EGFR signaling and Cyp1a1 upregulation . Use Western blotting for β-catenin/GSK-3 and DARTS assays to confirm AhR binding .
Advanced Research Questions
Q. How can contradictory data on 1,8-Cineol’s antimicrobial efficacy be reconciled?
Discrepancies arise from compound purity, model specificity, and synergism. For example, rosemary oil (40% 1,8-Cineol) outperformed pure 1,8-Cineol against C. albicans, likely due to α-pinene enantiomers . Reproducibility requires:
Q. What isotopic labeling strategies are used to track 1,8-Cineol biosynthesis?
Deuterated precursors (e.g., (1-²H)GPP) and ¹³C-labeled substrates in Streptomyces clavuligerus elucidate biosynthetic pathways. NMR and GC-MS analyze enzyme products (e.g., 1,8-Cineol synthase generates 1,8-Cineol from geranyl pyrophosphate) . For pharmacokinetics, deuterated analogs (e.g., 1,8-Cineol-d3) improve tracer stability in mass spectrometry .
Q. How do environmental factors influence 1,8-Cineol production in plants?
Herbivory and climate modulate emissions. Scots pine rhizosphere 1,8-Cineol emissions increased 10% under 24-hour herbivory but decreased under 7-day stress, suggesting carbon reallocation to root growth . In Nepeta binaludensis, 1,8-Cineol content varied 25–59% across populations due to genetic diversity and climatic factors (e.g., temperature, nitrogen availability) .
Q. What advanced methods validate 1,8-Cineol’s molecular targets?
Q. How should researchers design experiments to account for inter-individual variability in pharmacokinetics?
- Stratify cohorts by metabolic phenotypes (e.g., CYP enzymes).
- Use crossover designs with controlled dosing (e.g., 200 mg oral doses in CRSwNP patients showed tissue concentrations uncorrelated with BMI) .
- Apply mixed-effects models to analyze variability sources (e.g., tissue permeability, enzymatic degradation) .
Q. What ecological roles does 1,8-Cineol play in plant-insect interactions?
1,8-Cineol acts as an insect repellent (63–100% efficacy at 250–1,000 ppm) and herbivory-induced defense signal. Its emission from Scots pine rhizosphere deters pine weevils, but prolonged herbivory reduces emissions, suggesting adaptive resource allocation .
Methodological Recommendations
- For pharmacokinetics : Use deuterated internal standards (e.g., 1,8-Cineol-d3) to correct for matrix effects in GC-MS .
- For pathway analysis : Combine RNA-seq (e.g., MUC/NK-κB targets) with phosphoproteomics (e.g., GSK-3β Ser-9) .
- For ecological studies : Monitor BVOC emissions dynamically (e.g., PTR-MS) under controlled herbivory/climate conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
